Hdac6-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-23 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-23 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of high-throughput screens to identify potential inhibitors, followed by the synthesis of the identified compounds using standard organic chemistry techniques . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product .
Analyse Chemischer Reaktionen
Hdac6-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of HDAC6 in various biochemical processes. In biology, it is used to investigate the effects of HDAC6 inhibition on cellular functions, such as cell proliferation, apoptosis, and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and other conditions . In industry, it may be used in the development of new drugs and therapeutic strategies .
Wirkmechanismus
Hdac6-IN-23 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity . The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-23 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include other HDAC6 inhibitors, such as mercaptoacetamides and fluoroalkyl-oxadiazoles . These compounds also inhibit HDAC6 but may differ in their chemical structures, selectivity profiles, and therapeutic applications . This compound stands out due to its specific binding to the catalytic domains of HDAC6 and its ability to modulate various cellular processes .
Eigenschaften
Molekularformel |
C15H10F2N8O |
---|---|
Molekulargewicht |
356.29 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-[6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2 |
InChI-Schlüssel |
ZTVLPDLCENUSAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.